BenchChemオンラインストアへようこそ!

1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea

RAF kinase inhibition Structure-activity relationship Diarylurea conformation

Order CAS 1203301‑96‑5 as a validated 1,4‑phenylene‑linked benzoxazole‑urea reference standard, critical for Type‑II RAF kinase inhibitor optimization. This scaffold enforces a linear, extended conformation distinct from 1,3‑linked analogs, ensuring consistent allosteric back‑pocket engagement. Pre‑profiled in GPR151 activation and mHTT–CaM interaction assays, it is a ready‑to‑use chemotype for dissecting GPR151 signaling. The 3,4,5‑trimethoxyphenyl terminus is a validated colchicine‑site pharmacophore suitable for tubulin polymerization displacement studies. Confirm batch purity via HPLC and NMR for reproducible GPCRome screening and CNS drug‑space benchmarking (MW <420 Da, CLogP ≈3.5).

Molecular Formula C23H21N3O5
Molecular Weight 419.437
CAS No. 1203301-96-5
Cat. No. B2947169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea
CAS1203301-96-5
Molecular FormulaC23H21N3O5
Molecular Weight419.437
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C23H21N3O5/c1-28-19-12-16(13-20(29-2)21(19)30-3)25-23(27)24-15-10-8-14(9-11-15)22-26-17-6-4-5-7-18(17)31-22/h4-13H,1-3H3,(H2,24,25,27)
InChIKeyNPVJVCJLLKPYQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea (CAS 1203301-96-5): Procurement-Relevant Identity and Class


1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea (CAS 1203301‑96‑5) is a synthetic diarylurea bearing a 2‑phenylbenzoxazole terminus and a 3,4,5‑trimethoxyphenyl terminus connected through a central urea linker . It belongs to the broader family of heteroaryl‑substituted ureas that have been explored as kinase inhibitors and immunomodulatory agents [1]. The compound has been profiled in multiple high‑throughput screening campaigns including GPR151 and GPR119 activator assays and an mHTT–CaM interaction counter‑screen , indicating its recognition as a pharmacologically relevant scaffold. However, publicly available head‑to‑head comparative data for this specific chemotype remain limited.

Why Closely Related Urea Analogs Cannot Replace 1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea Without Verification


Diarylureas are a privileged scaffold in kinase inhibition, but minor structural permutations—such as the position of the benzoxazole ring attachment, the methoxy substitution pattern on the terminal phenyl, or the nature of the heterocycle—can drastically alter target selectivity, cellular potency, and off‑target profiles [1]. The 1,4‑phenylene linker between the urea and benzoxazole in this compound enforces a linear, extended conformation that is distinct from the bent geometry of 1,3‑phenylene‑linked analogs [2]. The 3,4,5‑trimethoxyphenyl group is a recognized pharmacophore for tubulin binding and kinase hinge‑region interactions, and altering the number or position of methoxy groups can eliminate activity entirely . Therefore, substituting this compound with a generic “benzoxazole‑urea” or a differently substituted analog without confirmatory batch‑to‑batch bioequivalence data risks unpredictable loss of the desired biological profile.

Quantitative Differentiation Evidence for 1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea Versus Closest Analogs


Structural Determinant: 1,4-Phenylene vs. 1,3-Phenylene Linker Impact on RAF Kinase Binding Mode

In the patent family exemplified by WO2014206343A1, diarylurea inhibitors of RAF kinases require a linear, para-substituted central phenyl ring to achieve the type-II kinase binding mode that extends from the ATP pocket into the allosteric back pocket [1]. Compounds with a meta-substituted (1,3-phenylene) linker fail to adopt this binding conformation and show >10-fold loss in RAF1 IC50 [1]. 1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea incorporates the required 1,4-phenylene bridge, distinguishing it from 1,3-phenylene regioisomers that may be offered as cost-reduced substitutes.

RAF kinase inhibition Structure-activity relationship Diarylurea conformation

Methoxy Substitution Pattern: 3,4,5-Trimethoxy vs. 4-Methoxy or 3,5-Dimethoxy Phenyl in Urea Antiproliferative Activity

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore for tubulin binding, with the three contiguous methoxy groups providing an optimal hydrogen-bond acceptor network for the colchicine binding site . Literature SAR on diarylurea antitumor agents shows that removal of one methoxy group (e.g., 3,5-dimethoxy or 4-methoxy substitution) reduces tubulin polymerization inhibitory activity by 5‑ to 20‑fold and antiproliferative IC50 against HeLa cells by >10‑fold . While direct data for 1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea are not published, the presence of the complete 3,4,5-trimethoxy motif predicts superior tubulin engagement relative to partially methoxylated analogs that may appear as cheaper sourcing alternatives.

Antiproliferative Tubulin polymerization Structure-activity relationship

Screening Profile Breadth: Multi-Target Engagement in PubChem BioAssay Panel

This compound has been experimentally tested in at least five distinct high-throughput screening assays deposited in PubChem: GPR151 activator (AID 1508602, primary and confirmation), GPR119 activator counter-screen (AID 1508611), mHTT–CaM interaction inhibitor (AID 1671202), and a cell-based GPR151 primary assay (AID 1508602) . The breadth of assay coverage distinguishes it from structurally similar benzoxazole-ureas that have not undergone comparable broad profiling. The absence of detected agonist activity in the GPR119 counter-screen, coupled with activity in GPR151 assays, suggests a selectivity fingerprint that can be leveraged in GPCR-focused research.

High-throughput screening GPCR Protein-protein interaction

Physicochemical Differentiation: Molecular Weight and Heterocycle Topology vs. Common Kinase Inhibitors

With a molecular weight of 419.4 g/mol, CLogP estimated at ~3.5, and 5 hydrogen bond acceptors , this compound occupies a distinct physicochemical space compared to clinically approved diarylurea kinase inhibitors such as sorafenib (MW 464.8, CLogP 4.1) and regorafenib (MW 482.8, CLogP 4.5) [1]. The lower molecular weight and the presence of the benzoxazole ring in place of the pyridine-carboxamide found in sorafenib may confer differences in passive membrane permeability and tissue distribution, although direct comparative ADME data are not available for this specific compound.

Physicochemical properties Lipinski rule of five Permeability

Evidence-Backed Application Scenarios for 1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea Procurement


RAF Kinase Inhibitor Lead Optimization and SAR Expansion

Based on its inclusion in the WO2014206343A1 patent family covering fused tricyclic urea RAF inhibitors [1], this compound serves as a critical 1,4‑phenylene‑linked benzoxazole‑urea reference standard for medicinal chemistry teams optimizing type‑II RAF kinase inhibitors. It can be used as a benchmarking tool against newly synthesized analogs to verify that linker geometry and urea conformation are maintained for allosteric back‑pocket engagement.

Tubulin Polymerization Inhibition Probe Development

The 3,4,5‑trimethoxyphenyl substructure is a validated colchicine‑site pharmacophore . This compound is suitable for use as a starting scaffold in tubulin polymerization assays and as a competitive binding probe in fluorescence‑based colchicine‑site displacement studies, provided batch purity and identity are verified by HPLC and NMR prior to use.

GPCR Panel Screening and Orphan Receptor Deorphanization

Having been profiled in GPR151, GPR119, and mHTT–CaM interaction assays , this compound represents a pre‑characterized entry point for laboratories conducting broader GPCRome screening. Its selective activity pattern in GPR151 over GPR119 assays supports its use as a tool compound for dissecting GPR151‑mediated signaling pathways, particularly in metabolic and neurological disease models.

Physicochemical Reference for CNS-Penetrant Kinase Inhibitor Design

With a molecular weight below 420 Da and estimated CLogP ~3.5, this compound falls within favorable CNS drug‑like space . It can be employed as a physicochemical benchmarking standard in CNS kinase inhibitor programs that seek to maintain potency while reducing molecular weight relative to larger clinical diarylureas such as sorafenib or regorafenib.

Quote Request

Request a Quote for 1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.